molecular formula C10H16ClN3O4 B14598040 Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- CAS No. 61137-60-8

Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)-

Cat. No.: B14598040
CAS No.: 61137-60-8
M. Wt: 277.70 g/mol
InChI Key: JGNCPDIXBOCXTN-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and a nitrosoureido group containing a 2-chloroethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- typically involves multiple steps. One common method starts with the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then subjected to further reactions to introduce the nitrosoureido group and the 2-chloroethyl substituent. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes and the use of specialized reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrosoureido group, potentially leading to the formation of amines.

    Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.

Scientific Research Applications

Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- involves its interaction with specific molecular targets. The nitrosoureido group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. This interaction can disrupt critical pathways, making the compound effective in certain therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the nitrosoureido group.

    Cyclohexylamine: Contains an amine group instead of the carboxylic acid and nitrosoureido groups.

    Benzoic acid: The aromatic analog of cyclohexanecarboxylic acid.

Uniqueness

Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a nitrosoureido group with a 2-chloroethyl substituent. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

61137-60-8

Molecular Formula

C10H16ClN3O4

Molecular Weight

277.70 g/mol

IUPAC Name

3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16ClN3O4/c11-4-5-14(13-18)10(17)12-8-3-1-2-7(6-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16)

InChI Key

JGNCPDIXBOCXTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NC(=O)N(CCCl)N=O)C(=O)O

Origin of Product

United States

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